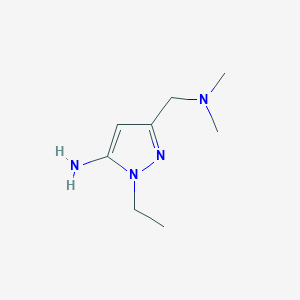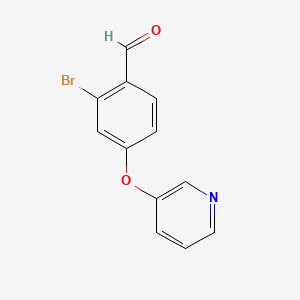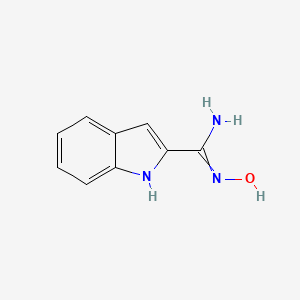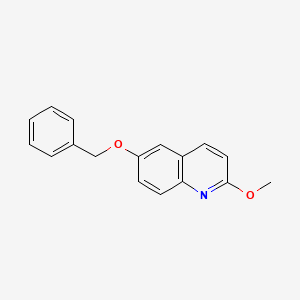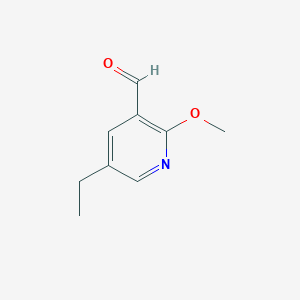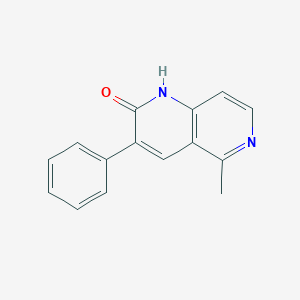![molecular formula C16H22ClNO2 B13881500 Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13881500.png)
Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate;hydrochloride is a spirocyclic compound characterized by a unique structure where two rings share a single atom. This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry due to its biological activity and pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate;hydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 1,2-dihydroindene and piperidine derivatives in the presence of a suitable catalyst can yield the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound often employs bulk custom synthesis techniques. These methods are designed to ensure high purity and yield, utilizing advanced equipment and optimized reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its pharmacological potential, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Wirkmechanismus
The mechanism of action of ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[1,2-dihydroindene-3,4’-piperidine]: Shares a similar spirocyclic structure but lacks the ethyl carboxylate group.
Piperidine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
Ethyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate;hydrochloride is unique due to its specific spirocyclic structure combined with the ethyl carboxylate group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C16H22ClNO2 |
|---|---|
Molekulargewicht |
295.80 g/mol |
IUPAC-Name |
ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-2-19-15(18)13-11-16(7-9-17-10-8-16)14-6-4-3-5-12(13)14;/h3-6,13,17H,2,7-11H2,1H3;1H |
InChI-Schlüssel |
ICWMJXVXNAUMSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC2(CCNCC2)C3=CC=CC=C13.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


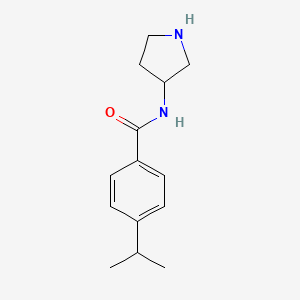
![5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B13881431.png)
![9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one](/img/structure/B13881434.png)
![Benzoic acid, 2-[2-(4-methylphenyl)ethyl]-](/img/structure/B13881435.png)
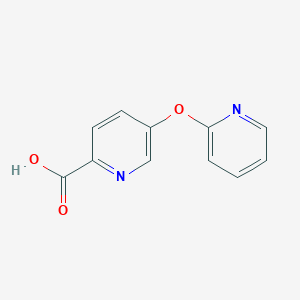
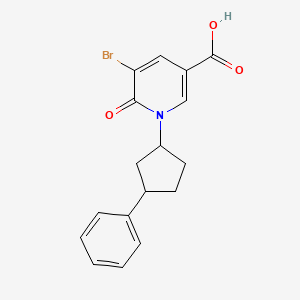
![6-methoxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13881462.png)
